2-(4-Chlorobenzyloxy)benzaldehyde oxime

Catalog No.
S8617527
CAS No.
M.F
C14H12ClNO2
M. Wt
261.70 g/mol
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2-(4-Chlorobenzyloxy)benzaldehyde oxime

Product Name

2-(4-Chlorobenzyloxy)benzaldehyde oxime

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

InChI

InChI=1S/C14H12ClNO2/c15-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-16-17/h1-9,17H,10H2

InChI Key

IEIUYVSVIFBNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)Cl

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-(4-chlorobenzyloxy)benzaldehyde oxime (C₁₄H₁₁ClNO₂) features a benzaldehyde core substituted at the 2-position by a 4-chlorobenzyloxy group and an oxime functional group (-CH=N-OH). Crystallographic studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 4.0538 Å, b = 13.661 Å, c = 10.975 Å, and β = 91.70°. The dihedral angle between the benzaldehyde and 4-chlorobenzyl rings is 85.2°, indicating near-orthogonal orientation, while the oxime group adopts an E-configuration with a C–O–N–C torsion angle of 148.1°.

Table 1: Crystallographic Parameters

ParameterValueSource
Molecular FormulaC₁₄H₁₁ClNO₂
Molecular Weight246.69 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Volume607.5 ų
Density1.349 Mg/m³

The oxime hydrogen forms a weak intramolecular hydrogen bond with the adjacent aldehyde oxygen (O···H distance: 2.12 Å), contributing to conformational rigidity.

Electronic Configuration and Resonance Effects

The 4-chlorobenzyloxy substituent exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms. Density functional theory (DFT) calculations indicate a lowered HOMO energy (-8.7 eV) compared to unsubstituted benzaldehyde oxime (-7.9 eV), enhancing electrophilicity at the oxime nitrogen. The chloro group’s para position maximizes conjugation with the benzyloxy oxygen, creating a delocalized π-system that stabilizes the iminoxyl radical intermediate during photochemical reactions.

Tautomeric Behavior and Stereochemical Considerations

Under photoinduced electron-transfer conditions, the oxime exhibits tautomerism between the anti (E) and syn (Z) configurations. Laser flash photolysis studies demonstrate a 3:1 equilibrium favoring the anti form due to reduced steric hindrance between the oxime hydroxyl and benzyloxy group. Deuterium isotopic substitution (NOD vs. NOH) alters rotational constants (A = 5158.4 MHz vs. 5183.13 MHz), confirming planarity in the ground state.

Comparative Analysis with Ortho-Chloro Isomeric Variants

The 4-chloro isomer exhibits distinct reactivity compared to its 2-chloro counterpart (ortho-substituted variant):

Table 2: Isomeric Comparison

Property4-Chloro Isomer2-Chloro IsomerSource
Oxidation Potential1.85 V2.10 V
Nitrile Yield (%)6238
Melting Point (°C)112–11498–100

The lower oxidation potential of the 4-chloro derivative facilitates electron-transfer reactions, resulting in higher nitrile formation (62% vs. 38%) under triplet chloranil sensitization. Steric effects in the ortho isomer impede iminoxyl radical formation, favoring aldehyde products.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

261.0556563 g/mol

Monoisotopic Mass

261.0556563 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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